molecular formula C14H16O4 B12560946 (4,5,7-Trimethoxynaphthalen-2-yl)methanol CAS No. 194157-31-8

(4,5,7-Trimethoxynaphthalen-2-yl)methanol

Cat. No.: B12560946
CAS No.: 194157-31-8
M. Wt: 248.27 g/mol
InChI Key: QERUHXDMHFXPCZ-UHFFFAOYSA-N
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Description

(4,5,7-Trimethoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 4, 5, and 7, and a methanol group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-naphthol with methanol in the presence of a catalyst such as sulfuric acid, followed by methylation using dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4,5,7-Trimethoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5,7-Trimethoxynaphthalen-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4,5,7-Trimethoxynaphthalen-2-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy groups and the methanol moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-Methoxynaphthalen-2-yl)methanol
  • **5-Methoxynaphthalen-2-yl)methanol
  • **7-Methoxynaphthalen-2-yl)methanol

Uniqueness

(4,5,7-Trimethoxynaphthalen-2-yl)methanol is unique due to the presence of three methoxy groups, which significantly influence its chemical and biological properties.

Properties

CAS No.

194157-31-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(4,5,7-trimethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C14H16O4/c1-16-11-6-10-4-9(8-15)5-12(17-2)14(10)13(7-11)18-3/h4-7,15H,8H2,1-3H3

InChI Key

QERUHXDMHFXPCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=C2OC)CO)OC

Origin of Product

United States

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